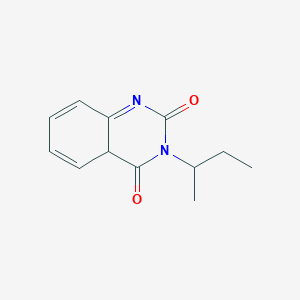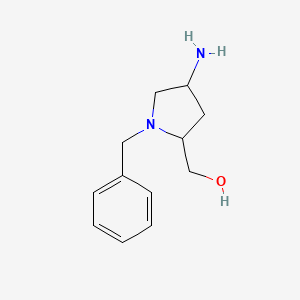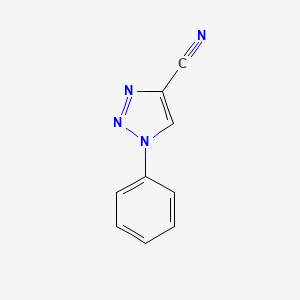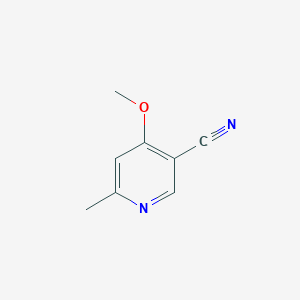![molecular formula C21H24N4O2 B12271380 1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)
1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-éthoxyphényl)-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée est un composé organique synthétique appartenant à la classe des dérivés de l'urée. Ce composé se caractérise par la présence d'un groupe éthoxyphényle et d'un groupe pyrazolylphényle liés à une unité urée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-(4-éthoxyphényl)-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée implique généralement la réaction de la 4-éthoxyaniline avec la 1-(4-bromophényl)-2-(1-méthyl-1H-pyrazol-4-yl)éthanone en présence d'une base telle que le carbonate de potassium. L'intermédiaire résultant est ensuite traité avec un dérivé d'isocyanate pour former le composé uréique final. Les conditions réactionnelles incluent souvent un reflux dans un solvant approprié tel que l'éthanol ou l'acétonitrile .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des paramètres réactionnels tels que la température, la pression et la concentration du catalyseur est cruciale pour la synthèse à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La 1-(4-éthoxyphényl)-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes éthoxyphényle et pyrazolylphényle.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuées dans des solvants aqueux ou organiques à des températures élevées.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants comme l'éthanol ou le tétrahydrofurane sous atmosphère inerte.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes originaux.
Applications de recherche scientifique
La 1-(4-éthoxyphényl)-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques et les fonctions protéiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-(4-éthoxyphényl)-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées incluent souvent des cascades de transduction du signal et des processus métaboliques .
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-méthoxyphényl)-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée
- 1-(4-éthoxyphényl)-3-{2-[4-(1-éthyl-1H-pyrazol-4-yl)phényl]éthyl}urée
- 1-(4-éthoxyphényl)-3-{2-[4-(1-méthyl-1H-pyrazol-5-yl)phényl]éthyl}urée
Unicité
La 1-(4-éthoxyphényl)-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes éthoxyphényle et pyrazolylphényle
Propriétés
Formule moléculaire |
C21H24N4O2 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C21H24N4O2/c1-3-27-20-10-8-19(9-11-20)24-21(26)22-13-12-16-4-6-17(7-5-16)18-14-23-25(2)15-18/h4-11,14-15H,3,12-13H2,1-2H3,(H2,22,24,26) |
Clé InChI |
BTLLWBINAFKFSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B12271297.png)
![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12271301.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271316.png)



![2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12271347.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)
![N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B12271357.png)


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)

